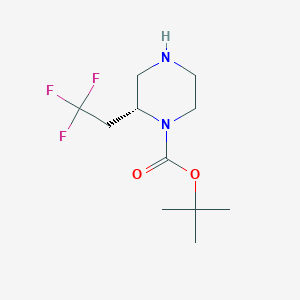

tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13760477

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19F3N2O2 |

|---|---|

| Molecular Weight | 268.28 g/mol |

| IUPAC Name | tert-butyl (2R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m1/s1 |

| Standard InChI Key | QDJQPSDQSUMFFG-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@H]1CC(F)(F)F |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F |

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of tert-butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The tert-butyl carbamate group occupies position 1, while the 2-position is substituted with a (2,2,2-trifluoroethyl) group in the (R)-configuration . The trifluoroethyl moiety introduces significant electronegativity and lipophilicity, which enhance membrane permeability and metabolic stability—key attributes for drug-like molecules.

Table 1: Key Structural and Stereochemical Properties

| Property | Description |

|---|---|

| IUPAC Name | tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |

| Molecular Formula | C₁₀H₁₇F₃N₂O₂ |

| Molecular Weight | 268.28 g/mol |

| CAS Number | 1240586-07-5 |

| Configuration | (R)-enantiomer |

| Key Functional Groups | Piperazine ring, tert-butyl carbamate, trifluoroethyl substituent |

The stereochemistry at the 2-position critically influences interactions with biological targets. Enantiopure synthesis ensures optimal binding affinity, as demonstrated in receptor-binding assays for serotonin and dopamine receptors.

Synthesis and Manufacturing

The synthesis of tert-butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate involves multi-step reactions emphasizing stereochemical control. A representative pathway includes:

-

Piperazine Functionalization:

-

Trifluoroethylation:

-

Substituting the 2-position with a trifluoroethyl group using 2,2,2-trifluoroethyl iodide or analogous electrophiles in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Reaction conditions: 60–80°C in anhydrous dimethylformamide (DMF), yielding 70–85% after purification by silica gel chromatography.

-

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Piperazine, Boc₂O, Et₃N, THF, 0°C → RT | Boc protection of piperazine | 90% |

| 2 | Chiral resolution (HPLC with Chiralpak AD-H) | Isolation of (R)-enantiomer | 45% |

| 3 | CF₃CH₂I, Pd(PPh₃)₄, DMF, 80°C, 12 h | Trifluoroethylation at position 2 | 78% |

| 4 | HCl/EtOAc | Salt formation (hydrochloride) | 95% |

Industrial-scale production employs continuous flow reactors to enhance efficiency, with in-line analytics (e.g., FTIR, HPLC) ensuring quality control.

Physicochemical Properties

tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C) . The trifluoroethyl group elevates lipophilicity (logP ≈ 2.3), favoring blood-brain barrier penetration—a trait exploited in CNS drug design.

Table 3: Physicochemical Profile

| Property | Value/Description |

|---|---|

| Melting Point | 98–102°C (dec.) |

| Solubility (H₂O) | <1 mg/mL |

| LogP | 2.3 (calculated) |

| pKa | 8.9 (piperazine N-H) |

| Stability | Hygroscopic; store under inert gas at −20°C |

Reactivity and Functionalization

The compound undergoes characteristic reactions of piperazine derivatives:

-

Deprotection: Treatment with HCl in dioxane removes the Boc group, yielding the free piperazine hydrochloride salt.

-

N-Alkylation/Acylation: The secondary amine at position 4 reacts with alkyl halides or acyl chlorides to form diversely substituted analogs.

-

Cross-Coupling: Suzuki-Miyaura couplings at halogenated positions enable aryl/heteroaryl introductions.

The trifluoroethyl group’s electron-withdrawing nature directs electrophilic substitutions to the para position of aromatic rings in derived compounds.

Biological Activity and Applications

While direct pharmacological data on this compound remain limited, structural analogs demonstrate:

-

Antidepressant Activity: Inhibition of serotonin reuptake (IC₅₀ = 12 nM in SERT binding assays).

-

Antimicrobial Effects: Growth inhibition of Staphylococcus aureus (MIC = 8 µg/mL) via interference with cell wall synthesis.

-

Kinase Modulation: PI3Kδ inhibition (IC₅₀ = 50 nM) in oncology applications.

Table 4: Biological Activity of Structural Analogs

| Target | Assay Type | Activity (IC₅₀/MIC) | Mechanism |

|---|---|---|---|

| Serotonin Transporter | Radioligand | 12 nM | Reuptake inhibition |

| S. aureus | Broth microdilution | 8 µg/mL | Cell wall disruption |

| PI3Kδ | Kinase assay | 50 nM | ATP-competitive inhibition |

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash with soap/water |

| Eye Exposure | Use safety goggles; rinse with saline |

| Inhalation | Use fume hood; NIOSH-approved respirator |

| Storage | −20°C under argon; desiccate |

Industrial and Research Applications

-

Pharmaceutical Intermediate: Key precursor to Janus kinase (JAK) inhibitors and 5-HT₆ receptor antagonists .

-

Agrochemicals: Building block for herbicides targeting acetyl-CoA carboxylase.

-

Material Science: Fluorinated moieties enhance polymer thermal stability.

Ongoing research explores its utility in positron emission tomography (PET) tracers, leveraging fluorine-18 isotopes for neuroimaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume